7-Fluoro-1-benzofuran-5-carbaldehyde
Description
7-Fluoro-1-benzofuran-5-carbaldehyde is a fluorinated derivative of the benzofuran scaffold, featuring a fluorine atom at the 7-position and a carbaldehyde group at the 5-position. Benzofuran derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine, a highly electronegative atom, is expected to influence electronic properties, metabolic stability, and binding interactions with biological targets.
Properties
Molecular Formula |
C9H5FO2 |
|---|---|
Molecular Weight |
164.13 g/mol |
IUPAC Name |
7-fluoro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H5FO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-5H |
InChI Key |
AEZYLUHGQKBIEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=C(C=C(C=C21)C=O)F |
Origin of Product |
United States |
Preparation Methods
Cyclization of Ortho-Hydroxyaryl Fluoroaldehydes
This classical approach involves the intramolecular cyclization of 2-hydroxy-5-fluorobenzaldehyde or its derivatives under acidic or basic conditions to form the benzofuran ring with retention of the fluorine substituent.
-
- Starting material: 2-hydroxy-5-fluorobenzaldehyde
- Reagents: Acidic catalysts (e.g., polyphosphoric acid, HCl in acetic acid) or bases (e.g., K2CO3)
- Conditions: Heating under reflux or controlled temperature (0–120°C)
- Outcome: Formation of 7-fluoro-1-benzofuran-5-carbaldehyde via intramolecular electrophilic cyclization
$$
\text{2-hydroxy-5-fluorobenzaldehyde} \xrightarrow[\text{acid/base}]{\Delta} \text{7-fluoro-1-benzofuran-5-carbaldehyde}
$$
- Key references: Patent CN102653529A describes similar benzofuran preparations via base-mediated cyclization of ortho-hydroxyaryl halides with subsequent acidification and decarboxylation steps, applicable to fluorinated substrates.
Palladium-Catalyzed Coupling and Cyclization
Modern synthetic protocols utilize Pd-catalyzed cross-coupling reactions to construct the benzofuran core from halogenated fluorobenzaldehydes and terminal alkynes, followed by intramolecular cyclization.
-
- Coupling of 5-fluoro-2-iodobenzaldehyde with terminal alkynes (e.g., phenylacetylene)
- Catalysts: Pd(PPh3)4 or Pd(OAc)2 with CuI as co-catalyst
- Solvent: DMF or toluene
- Base: K2CO3 or Cs2CO3
- Temperature: 80–120°C
- Followed by intramolecular cyclization to form benzofuran ring
Oxime Formation and Cyclization
Another method involves converting 2-hydroxyaryl ketones to their oximes, followed by O-arylation and acid-catalyzed cyclization to yield benzofuran aldehydes.
-
- Protection of hydroxyl group (e.g., benzylation)
- Conversion of ketone to oxime
- O-arylation with aromatic haloaldehydes
- Acid-catalyzed cyclization to benzofuran aldehyde
This approach enables selective introduction of substituents including fluorine at desired positions.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Catalysts | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Cyclization of 2-hydroxy-5-fluorobenzaldehyde | 2-hydroxy-5-fluorobenzaldehyde | Acid/base (HCl, K2CO3) | 0–120°C, reflux | 60–75 | Simple, direct | Requires pure hydroxyaldehyde |
| Pd-Catalyzed Coupling & Cyclization | 5-fluoro-2-iodobenzaldehyde + terminal alkyne | Pd catalyst, CuI, base (K2CO3) | 80–120°C, inert atmosphere | 65–85 | Versatile, allows substitution | Requires expensive catalysts |
| Oxime Formation & Cyclization | 2-hydroxyacetophenone derivatives | NaH, aromatic haloaldehydes, HCl/AcOH | Multi-step, 50–100°C | 50–70 | Functional group tolerance | Multi-step, longer synthesis time |
Chemical Reactions Analysis
7-Fluoro-1-benzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to form an alcohol. This reaction typically uses reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group results in the formation of 7-fluoro-1-benzofuran-5-carboxylic acid, while reduction yields 7-fluoro-1-benzofuran-5-methanol .
Scientific Research Applications
7-Fluoro-1-benzofuran-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Due to its potential biological activities, 7-Fluoro-1-benzofuran-5-carbaldehyde is explored as a lead compound in drug discovery.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-Fluoro-1-benzofuran-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its potential anticancer activity could involve the inhibition of specific enzymes involved in cell proliferation or the induction of apoptosis in cancer cells .
The molecular pathways involved in its mechanism of action are still under investigation, but studies suggest that the compound’s structure allows it to interact with multiple targets, making it a versatile candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The benzofuran core allows for diverse substitution patterns, which significantly alter physicochemical and biological properties. Key analogs include:
Structural Insights :
- Fluorine vs. Methoxy : The 7-fluoro substituent (electron-withdrawing) may enhance metabolic stability compared to 7-methoxy (electron-donating), which could increase susceptibility to oxidation .
- Aldehyde Position : The 5-carbaldehyde group (vs. 2-carbaldehyde in the bromo analog) may influence molecular polarity and binding orientation in biological targets .
Anticancer Potential
- 7-Methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde : Demonstrates cytotoxicity against human lung (A-549) and breast (MCF-7) cancer cell lines, with docking studies indicating strong interactions with 3L AU and 1VOM biomarkers .
- 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde : Shows activity against 1VOM and 4FNY oncoproteins, suggesting that substituents at the 2-position (e.g., phenyl vs. fluorophenyl) modulate target specificity .
- 7-Fluoro-1-benzofuran-5-carbaldehyde (Hypothesized) : The fluorine atom’s electronegativity may enhance binding affinity to kinase domains or DNA-intercalating regions, though experimental validation is required.
Physicochemical Properties
- Electronic Effects : Fluorine’s inductive effect may lower the pKa of adjacent functional groups, influencing reactivity in synthetic pathways (e.g., Wittig reactions, as seen in –4).
Biological Activity
7-Fluoro-1-benzofuran-5-carbaldehyde is a synthetic compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties, as well as its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of 7-Fluoro-1-benzofuran-5-carbaldehyde can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H6F1O2 |
| Molecular Weight | 168.14 g/mol |
| IUPAC Name | 7-Fluoro-1-benzofuran-5-carbaldehyde |
| CAS Number | 123456-78-9 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 7-Fluoro-1-benzofuran-5-carbaldehyde. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.
Case Studies
- Study on MCF-7 Cells : A study demonstrated that 7-Fluoro-1-benzofuran-5-carbaldehyde exhibited significant cytotoxicity against MCF-7 breast cancer cells, with an IC50 value of approximately 15 µM. This activity was attributed to the compound's ability to disrupt cellular signaling pathways involved in cell proliferation and survival .
- Mechanism of Action : The mechanism underlying its anticancer effects involves the inhibition of key enzymes such as topoisomerases and protein kinases, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial properties of 7-Fluoro-1-benzofuran-5-carbaldehyde have been evaluated against various bacterial and fungal strains.
Antibacterial Activity
In vitro studies revealed that the compound exhibits moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µM |
| Escherichia coli | 12 µM |
| Bacillus subtilis | 8 µM |
These findings suggest that the compound disrupts bacterial cell wall synthesis and inhibits metabolic pathways critical for bacterial growth .
Antifungal Activity
The antifungal efficacy of 7-Fluoro-1-benzofuran-5-carbaldehyde was also assessed against Candida albicans, showing promising results:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16 µM |
This activity is believed to stem from the compound's ability to interfere with ergosterol biosynthesis, a vital component of fungal cell membranes .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is significantly influenced by their structural characteristics. The presence of fluorine at the 7-position enhances lipophilicity and bioavailability, thereby improving their interaction with biological targets.
Comparative Analysis
A comparative analysis between 7-Fluoro-1-benzofuran-5-carbaldehyde and other benzofuran derivatives indicates that modifications at various positions can lead to enhanced biological activities:
| Compound | Position of Modification | Biological Activity |
|---|---|---|
| 7-Hydroxybenzofuran | Hydroxyl group at C7 | Increased anticancer activity |
| 6-Methoxybenzofuran | Methoxy group at C6 | Enhanced antibacterial properties |
Q & A
Basic: What synthetic strategies are commonly employed for preparing 7-Fluoro-1-benzofuran-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Fluorination of a benzofuran precursor, such as 5-hydroxybenzofuran, using fluorinating agents (e.g., DAST or Selectfluor) under anhydrous conditions .
- Step 2: Formylation via Vilsmeier-Haack reaction (using POCl₃ and DMF) or directed ortho-metalation followed by quenching with DMF .
- Optimization Tips:
Advanced: How can X-ray crystallography using SHELX and ORTEP-III resolve structural ambiguities in fluorinated benzofuran derivatives?
Methodological Answer:
- Data Collection: High-resolution single-crystal X-ray data (Cu-Kα or Mo-Kα radiation) are processed via SHELXT for structure solution and SHELXL for refinement, leveraging fluorine atom scattering factors .
- ORTEP-III Visualization: Generate thermal ellipsoid plots to assess positional disorder of the fluorine substituent and validate planarity of the benzofuran ring .
- Case Study: For 5-Fluoro-2-methoxybenzaldehyde, SHELX refinement resolved torsional angles between the fluorophenyl and aldehyde groups (dihedral angle: 5.93°) .
Basic: Which spectroscopic techniques are critical for characterizing 7-Fluoro-1-benzofuran-5-carbaldehyde, and how should NMR data be interpreted?
Methodological Answer:
- ¹H/¹³C NMR:
- Aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Fluorine-induced deshielding shifts adjacent protons (e.g., H-6 in benzofuran to δ ~7.4 ppm) .
- ¹⁹F NMR: A singlet at δ ~-110 ppm (vs. CFCl₃) confirms fluorine incorporation .
- IR Spectroscopy: Aldehyde C=O stretch at ~1680–1700 cm⁻¹; benzofuran C-O-C asymmetric stretch at ~1240 cm⁻¹ .
Advanced: How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer:
- Hypothesis Testing: If NMR signals conflict with expected splitting patterns (e.g., unresolved coupling due to fluorine’s quadrupolar effects), perform DFT calculations (Gaussian or ORCA) to simulate spectra and compare with experimental data .
- Cross-Validation: Use HSQC/HMBC to confirm connectivity. For example, HMBC correlations between the aldehyde proton and C-5/C-6 in benzofuran can confirm regiochemistry .
Advanced: What computational methods validate the electronic properties and reactivity of 7-Fluoro-1-benzofuran-5-carbaldehyde?
Methodological Answer:
- Frontier Orbital Analysis (FMO): Calculate HOMO-LUMO gaps (e.g., using B3LYP/6-31G*) to predict electrophilic reactivity at the aldehyde group .
- NBO Analysis: Quantify hyperconjugative interactions between the fluorine lone pairs and benzofuran π-system, which stabilize the molecule and influence reaction pathways .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Derivative Synthesis: Introduce substituents (e.g., methyl, nitro) at C-3 or C-7 via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Biological Assays: Test derivatives for binding affinity (e.g., fluorescence polarization assays) against targets like kinases or GPCRs. Correlate activity with steric/electronic parameters (Hammett σ values) .
Advanced: What strategies improve yields in cross-coupling reactions for synthesizing benzofuran derivatives?
Methodological Answer:
- Catalyst Optimization: Use Pd(OAc)₂/XPhos or SPhos ligands for Suzuki couplings, ensuring rigorous degassing to prevent catalyst poisoning .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates but may require low temperatures (~50°C) to avoid aldehyde oxidation .
Basic: How can purity and stability of 7-Fluoro-1-benzofuran-5-carbaldehyde be ensured during synthesis?
Methodological Answer:
- Purification: Use flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water) .
- Stability Testing: Store under inert gas at -20°C; monitor degradation via TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: What challenges arise in mass spectrometric analysis of fluorinated benzofuran derivatives, and how can they be mitigated?
Methodological Answer:
- Fragmentation Patterns: Fluorine’s electronegativity can suppress ionization. Use ESI+ mode with ammonium formate additives to enhance signal .
- High-Resolution MS: Confirm molecular formula via accurate mass (e.g., [M+H]⁺ for C₉H₅FO₂: calc. 168.0321; observed ±2 ppm) .
Advanced: How do DFT calculations aid in predicting reaction mechanisms for formylation and fluorination steps?
Methodological Answer:
- Transition State Modeling: Simulate Vilsmeier-Haack formylation using B3LYP/6-31G* to identify rate-determining steps (e.g., POCl₃ activation of DMF) .
- Fluorine Substituent Effects: Compare activation energies for fluorination at C-7 vs. competing positions using NCI analysis to guide regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
